2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It features a unique spirocyclic structure, which contributes to its potential biological activities and applications in various scientific fields. This compound is notable for its structural complexity and has garnered interest for its potential therapeutic applications.
The compound can be synthesized through various chemical processes, typically involving the modification of existing amino acids or related compounds. The specific synthetic routes may vary based on the desired purity, yield, and application.
This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group in its structure. Its classification can further extend to spiro compounds, which are characterized by having two or more rings sharing a single atom.
The synthesis of 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride generally involves several key steps:
Technical details regarding specific reagents, solvents, and reaction conditions are essential for optimizing yield and purity but are not universally standardized.
The molecular structure of 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride can be illustrated as follows:
The spirocyclic nature of the compound contributes to its three-dimensional conformation, which may influence its biological activity.
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride can undergo various chemical reactions typical for amino acids:
Technical details regarding reaction conditions (temperature, catalysts) are crucial for successful transformations.
Research into related compounds suggests potential roles in neuropharmacology or metabolic regulation, but further empirical studies are required to elucidate precise mechanisms.
Relevant data on melting point, boiling point, and spectral characteristics (IR, UV-vis) would provide additional insights into its physical behavior.
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride has potential applications in:
Further research is necessary to fully explore and validate these applications within scientific contexts.
Table 1: Key Physicochemical Properties of 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1607249-39-7 | Manufacturer Data [5] [8] |
Molecular Formula | C₁₀H₁₈ClNO₃ | PubChem/Manufacturer [2] [5] |
Molecular Weight | 235.71 g/mol | PubChem/Manufacturer [2] [5] |
SMILES Notation | O=C(O)C(N)C(C1)CCOC21CCC2.[H]Cl | Manufacturer Data [5] |
Storage Conditions | Cold-chain recommended | Manufacturer Spec [5] |
Table 2: Evolution of Key Synthetic Methods for Spirocyclic Amino Acid Derivatives
Synthetic Method | Key Features | Application to Target Scaffold |
---|---|---|
Ultrasound-Assisted Condensation | Rapid, high-yielding, eco-friendly conditions | Synthesis of spirocyclic thiouracil precursors |
Transition Metal-Catalyzed Cyclization | Enantioselective spirocycle formation | Construction of chiral spiro[3.5]nonane cores |
Schiff Base Functionalization | Versatile introduction of azomethine linkages | Creation of hydrazino/azomethine derivatives |
Table 3: Impact of Hydrochloride Salt Formation on Key Drug Properties
Property | Free Base (Amino Acid) | Hydrochloride Salt | Pharmacokinetic Advantage |
---|---|---|---|
Aqueous Solubility (pH 1-7) | Low (often <1 mg/mL) | High (>50-100 mg/mL) | Enhanced dissolution & oral bioavailability |
Crystallinity | Often amorphous or oily | High, crystalline solid | Improved stability, handling, formulation |
Melting Point | Lower | Higher (>200°C typical) | Reduced risk of degradation during processing |
Hygroscopicity | Often high | Reduced | Easier storage and manufacturing control |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7